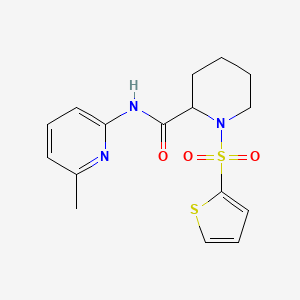

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a chemical entity that has been explored in the context of medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their biological activities. For instance, the exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors highlights the significance of piperidine analogs in antiviral research . Similarly, the synthesis and characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes suggest the potential of such compounds in the fields of antioxidant and anticancer activities .

Synthesis Analysis

The synthesis of related piperidine analogs involves the preparation of a series of N-phenyl piperidine derivatives, which have shown to be active against HIV-1 and resistant mutant viruses . Although the exact synthesis of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is not detailed, the methodologies used in the synthesis of similar compounds could provide a foundation for its preparation.

Molecular Structure Analysis

The molecular structure of a related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been characterized by single crystal X-ray diffraction, indicating that it crystallizes in the monoclinic crystal system . This suggests that the molecular structure of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide could also be elucidated using similar crystallographic techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the study of their metal complexes. The formation of Co(II), Ni(II), and Cu(II) complexes with N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide indicates that the ligand has the ability to coordinate with metal ions, which could be an important aspect of its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound have been analyzed using various spectroscopic methods, including FT-IR, 1H-NMR, and HR-MS . These techniques could similarly be applied to N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide to determine its functional groups, molecular weight, and other relevant properties. The antioxidant activity of the metal complexes was measured using DPPH and ABTS assays, while the anticancer activity was studied using an MTT assay in MCF-7 breast cancer cells . These biological activities could also be relevant for the compound , suggesting potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Potential CNS Acting Drugs

A literature review identified functional chemical groups, including those found in "N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide," as potential lead molecules for the synthesis of compounds with CNS activity. These heterocycles, featuring nitrogen (N), sulfur (S), and oxygen (O), are part of the largest class of organic compounds and are considered for their therapeutic potential against CNS disorders, suggesting a broad area of application in the development of new drugs with minimal adverse effects (Saganuwan, 2017).

Antitubercular Activity

Research on modifications of the isoniazid structure, including derivatives related to "N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide," evaluated in vitro for their antitubercular activity against various Mycobacterium strains. This investigation opens avenues for the compound's application in developing new leads for antitubercular compounds, highlighting its importance in addressing infectious diseases like tuberculosis (Asif, 2014).

Synthetic Pathways for Heterocycles

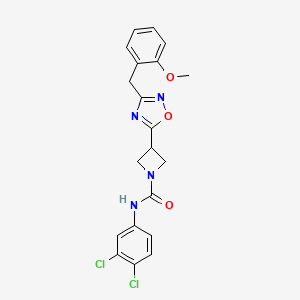

The compound's relevance extends to the synthesis of heterocyclic compounds, playing a crucial role in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are vital in natural products and therapeutically relevant compounds, indicating a significant contribution to medicinal chemistry and drug discovery through innovative synthetic methodologies (Philip et al., 2020).

Eigenschaften

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-6-4-8-14(17-12)18-16(20)13-7-2-3-10-19(13)24(21,22)15-9-5-11-23-15/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVZGZYRTWTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)